molecular formula C17H13NO6 B14536943 8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate CAS No. 62267-66-7

8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate

Cat. No.: B14536943
CAS No.: 62267-66-7
M. Wt: 327.29 g/mol
InChI Key: CGSJSGKWKVMQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate is a chemical compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of acetyloxy groups, which are functional groups derived from acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate typically involves the acetylation of phenoxazine derivatives. One common method includes the reaction of phenoxazine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler phenoxazine compounds.

Scientific Research Applications

8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenoxazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. Additionally, the phenoxazine core can interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine: The parent compound of 8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate, known for its diverse applications.

    Phenothiazine: A structurally similar compound with significant pharmacological properties.

    Acridine: Another related compound with applications in dye production and medicinal chemistry.

Uniqueness

This compound is unique due to the presence of acetyloxy groups, which enhance its reactivity and potential biological activities. This compound’s specific structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

62267-66-7

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

(8-acetyloxy-7-oxophenoxazin-2-yl)methyl acetate

InChI

InChI=1S/C17H13NO6/c1-9(19)22-8-11-3-4-15-12(5-11)18-13-6-17(23-10(2)20)14(21)7-16(13)24-15/h3-7H,8H2,1-2H3

InChI Key

CGSJSGKWKVMQAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1)OC3=CC(=O)C(=CC3=N2)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.